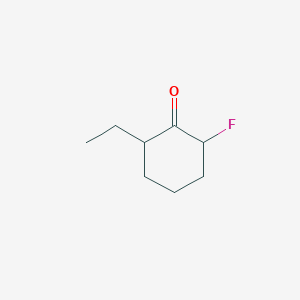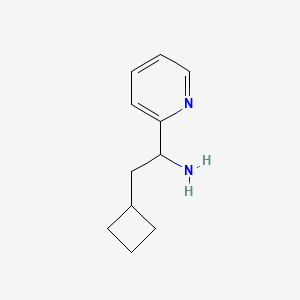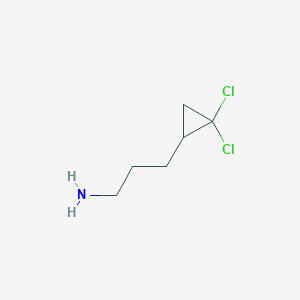![molecular formula C8H16N2O2 B13203536 1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B13203536.png)
1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a methoxyethanone moiety. Its distinct chemical properties make it a valuable subject for study in organic chemistry, pharmacology, and material science.
Vorbereitungsmethoden
The synthesis of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, often using reagents such as ammonia or amines.
Attachment of the Methoxyethanone Moiety: The final step involves the attachment of the methoxyethanone group through a condensation reaction, typically using methoxyacetyl chloride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(3R)-3-Aminopiperidin-1-yl]-2-methoxyethan-1-one can be compared with other similar compounds, such as:
1-[(3R)-3-Aminopiperidin-1-yl]-2-propanone: This compound has a similar structure but with a propanone moiety instead of methoxyethanone, leading to different chemical properties and reactivity.
1-[(3R)-3-Aminopiperidin-1-yl]-2-ethoxyethan-1-one: The ethoxyethanone group in this compound results in variations in its physical and chemical properties compared to the methoxyethanone derivative.
Eigenschaften
Molekularformel |
C8H16N2O2 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
1-[(3R)-3-aminopiperidin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C8H16N2O2/c1-12-6-8(11)10-4-2-3-7(9)5-10/h7H,2-6,9H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
SDPGMRYYMHCQKW-SSDOTTSWSA-N |
Isomerische SMILES |
COCC(=O)N1CCC[C@H](C1)N |
Kanonische SMILES |
COCC(=O)N1CCCC(C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)



![Methyl 2-chloro-5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203497.png)
![2-{[4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13203499.png)
![tert-Butyl 5-(4-chlorobutanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13203507.png)

![Benzyl 3-(aminomethyl)-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13203515.png)
![2-Amino-5-(methoxymethyl)-6-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13203522.png)


